molecular formula C7H6IN3 B2547021 5-Iodo-2-methylpyrazolo[3,4-b]pyridine CAS No. 2594436-04-9

5-Iodo-2-methylpyrazolo[3,4-b]pyridine

Cat. No.: B2547021
CAS No.: 2594436-04-9
M. Wt: 259.05
InChI Key: GJUZXBWPGPXKDF-UHFFFAOYSA-N
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Description

5-Iodo-2-methylpyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, with an iodine atom at the 5-position and a methyl group at the 2-position

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methylpyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include iodine, aniline, and various catalysts such as amorphous carbon-supported sulfonic acid . Reaction conditions typically involve the use of solvents like glacial acetic acid or ethanol and may require specific temperatures and reaction times to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include substituted pyrazolopyridines, oxidized or reduced derivatives, and cyclized heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Iodo-2-methylpyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This makes it a promising candidate for the development of anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Iodo-2-methylpyrazolo[3,4-b]pyridine include other pyrazolopyridines such as:

  • 1H-Pyrazolo[3,4-b]pyridine
  • 2H-Pyrazolo[3,4-b]pyridine
  • Pyrazolo[3,4-c]pyridine
  • Pyrazolo[4,3-c]pyridine
  • Pyrazolo[4,3-b]pyridine

Uniqueness

This compound is unique due to the presence of the iodine atom at the 5-position and the methyl group at the 2-position, which confer distinct chemical and biological properties. These structural features contribute to its specificity and potency as a small-molecule inhibitor of tropomyosin receptor kinases, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

5-iodo-2-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-11-4-5-2-6(8)3-9-7(5)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUZXBWPGPXKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=NC2=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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